2,4-Dimethoxythieno[3,2-d]pyrimidine
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Overview
Description
2,4-Dimethoxythieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with methoxy groups attached at the 2 and 4 positions.
Mechanism of Action
Target of Action
The primary targets of 2,4-Dimethoxythieno[3,2-d]pyrimidine are hepatic carcinoma (HepG2) cell lines . It has been evaluated for antitumor activities and has shown potent antitumor activity .
Mode of Action
The compound interacts with its targets by embedding in the active pocket of EGFR .
Biochemical Pathways
The compound affects the EGFR pathway . The docking experiment of the compound on EGFR was performed, and the results displayed that the compound was able to be tightly embedded in the active pocket of EGFR .
Result of Action
The compound exhibits potent antitumor activity against hepatic carcinoma (HepG2) cell lines . One of the target compounds showed the best inhibition activities against HepG2 with an IC50 value of 0.17 μmol/L .
Action Environment
The action environment of this compound is primarily within the cellular environment of hepatic carcinoma (HepG2) cell lines . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Thienopyrimidines, the class of compounds to which it belongs, are known to interact with various enzymes and proteins
Cellular Effects
Some thienopyrimidines have been shown to have anticancer effects, inhibiting the proliferation of cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxythieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-2-methoxycarbonylthiophene with formic acid, followed by cyclization to form the thienopyrimidine core . Another approach involves the use of 2-nitrothiophenes as starting materials, which are reduced and cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed carbonylation reactions has been reported to be effective for the synthesis of thienopyrimidine derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxythieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in the development of antimicrobial and antifungal agents.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Thieno[3,4-d]pyrimidine: Another structural isomer with distinct chemical properties and applications.
Uniqueness
2,4-Dimethoxythieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2,4-dimethoxythieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-11-7-6-5(3-4-13-6)9-8(10-7)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQHVGIQCWHGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1SC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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